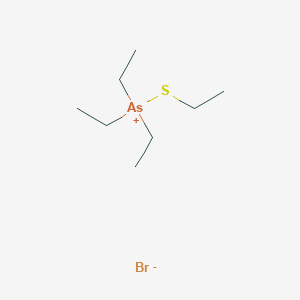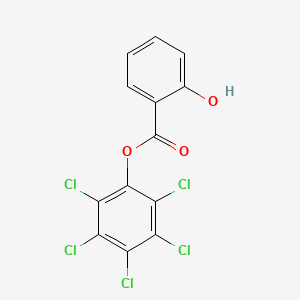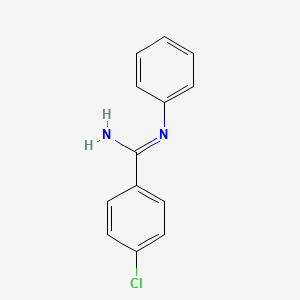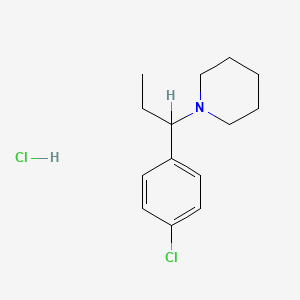![molecular formula C10H21O4Sb B14674872 [Acetyloxy(triethyl)-lambda5-stibanyl] acetate CAS No. 40087-49-8](/img/structure/B14674872.png)
[Acetyloxy(triethyl)-lambda5-stibanyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Acetyloxy(triethyl)-lambda5-stibanyl] acetate: is an organoantimony compound characterized by the presence of an antimony atom bonded to three ethyl groups and two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Acetyloxy(triethyl)-lambda5-stibanyl] acetate typically involves the reaction of triethylantimony with acetic anhydride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
(C2H5)3Sb+2(CH3CO)2O→(C2H5)3Sb(OCOCH3)2+2CH3COOH
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Acetyloxy(triethyl)-lambda5-stibanyl] acetate can undergo oxidation reactions, leading to the formation of antimony(V) compounds.
Reduction: The compound can be reduced to form lower oxidation state antimony compounds.
Substitution: It can undergo substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.
Major Products Formed:
Oxidation: Antimony(V) oxides and other higher oxidation state compounds.
Reduction: Triethylantimony and other lower oxidation state compounds.
Substitution: Compounds with different ligands replacing the acetate groups.
Scientific Research Applications
Chemistry:
Catalysis: [Acetyloxy(triethyl)-lambda5-stibanyl] acetate is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Antimicrobial Agents: Research is ongoing to explore the antimicrobial properties of organoantimony compounds, including this compound.
Drug Development: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases caused by resistant microorganisms.
Industry:
Polymer Additives: this compound is used as an additive in the production of polymers to enhance their properties.
Coatings: The compound is explored for use in coatings to provide antimicrobial and protective properties.
Mechanism of Action
The mechanism of action of [Acetyloxy(triethyl)-lambda5-stibanyl] acetate involves its interaction with biological molecules and cellular structures. The compound can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with essential cellular processes, leading to cell death.
Comparison with Similar Compounds
Triethylantimony: A related compound with similar chemical properties but lacking the acetate groups.
Antimony(V) acetate: Another organoantimony compound with different ligands and oxidation state.
Uniqueness:
Chemical Structure: The presence of both triethyl and acetate groups in [Acetyloxy(triethyl)-lambda5-stibanyl] acetate gives it unique reactivity and properties compared to other organoantimony compounds.
Applications: Its potential use in diverse fields such as catalysis, materials science, and medicine highlights its versatility and importance in scientific research.
Properties
CAS No. |
40087-49-8 |
|---|---|
Molecular Formula |
C10H21O4Sb |
Molecular Weight |
327.03 g/mol |
IUPAC Name |
[acetyloxy(triethyl)-λ5-stibanyl] acetate |
InChI |
InChI=1S/2C2H4O2.3C2H5.Sb/c2*1-2(3)4;3*1-2;/h2*1H3,(H,3,4);3*1H2,2H3;/q;;;;;+2/p-2 |
InChI Key |
LIUXNIXGDVIMFS-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sb](CC)(CC)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


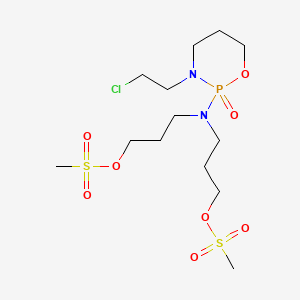
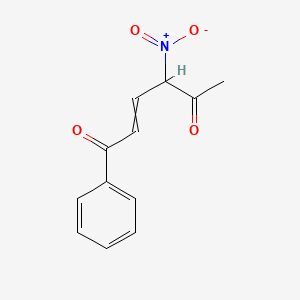
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)

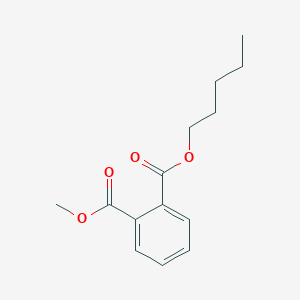
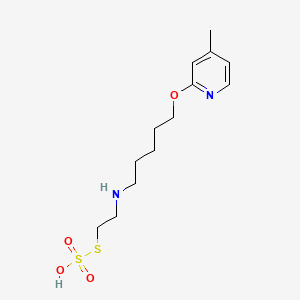
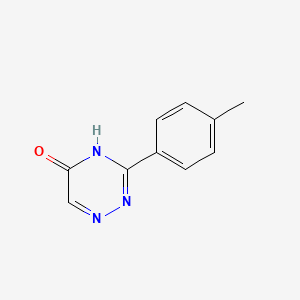
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
